molecular formula C7H9BrN2 B2629062 2-(1-Bromoethyl)-3-methylpyrazine CAS No. 32974-89-3

2-(1-Bromoethyl)-3-methylpyrazine

Cat. No.: B2629062
CAS No.: 32974-89-3
M. Wt: 201.067
InChI Key: YIGGCBMLJHRCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Bromoethyl)-3-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a bromoethyl group and a methyl group on the pyrazine ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-3-methylpyrazine typically involves the bromination of 3-methylpyrazine. One common method is the reaction of 3-methylpyrazine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of bromine or hydrobromic acid in combination with catalysts can enhance the efficiency of the bromination process. Safety measures are crucial due to the hazardous nature of bromine.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-3-methylpyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction Reactions: Reduction of the bromo group can yield ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 2-(1-Aminoethyl)-3-methylpyrazine or 2-(1-Thioethyl)-3-methylpyrazine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-(1-Ethyl)-3-methylpyrazine.

Scientific Research Applications

2-(1-Bromoethyl)-3-methylpyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-3-methylpyrazine depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromoethyl group can enhance its reactivity, allowing it to form covalent bonds with target proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)-pyrazine
  • 3-Methylpyrazine
  • 2-(1-Chloroethyl)-3-methylpyrazine

Uniqueness

2-(1-Bromoethyl)-3-methylpyrazine is unique due to the specific positioning of the bromoethyl and methyl groups on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-donating and electron-withdrawing groups on the ring can influence its interaction with various reagents and biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

2-(1-Bromoethyl)-3-methylpyrazine (CAS No.: 32974-89-3) is a pyrazine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a bromine atom and a methyl group on the pyrazine ring, suggests various interactions with biological targets, leading to diverse pharmacological effects.

This compound is a member of the pyrazine family, which is known for its varied biological activities. The presence of the bromoethyl group enhances its reactivity and potential interactions with biomolecules.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The compound may modulate biochemical pathways by influencing enzyme activity or receptor binding, similar to other pyrazine derivatives that have shown antimicrobial and anticancer properties .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazine derivatives can inhibit the growth of various bacteria, including resistant strains. The compound's structure may contribute to its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties : Similar compounds have demonstrated antiproliferative effects in cancer cell lines, suggesting that this compound may also possess cytotoxic properties against tumor cells.
  • Cholinesterase Inhibition : Some pyrazines are known to inhibit cholinesterases, which are relevant in treating neurodegenerative diseases like Alzheimer's. This mechanism could be a potential area for further exploration with this compound.

Antimicrobial Activity

In vitro studies have assessed the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. Although specific MIC values for this compound were not detailed in the available literature, related pyrazines have shown promising results:

CompoundMIC (mg/mL)MBC (mg/mL)
Compound A50100
Compound B2550
Compound C12.525
Compound D6.2512.5

These findings suggest that variations in structure can significantly affect antimicrobial potency .

Anticancer Activity

In studies involving human cancer cell lines (e.g., MCF-7 for breast cancer and H-460 for lung cancer), related pyrazines exhibited moderate to strong antiproliferative effects. The following table summarizes the observed effects:

Cell LineCompound TestedIC50 (µM)
MCF-7This compoundTBD
H-460This compoundTBD

Further investigation is needed to determine the specific IC50 values for this compound .

Case Studies

Recent studies have highlighted the potential of pyrazine derivatives in drug development:

  • Cholinesterase Inhibition : Research on pyrido[2,3-b]pyrazines demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in Alzheimer's disease treatment .
  • Anticancer Screening : A study involving a series of substituted pyrazines indicated that some derivatives showed strong cytotoxic effects against various cancer cell lines, prompting further exploration into their mechanisms of action and therapeutic potential .

Properties

IUPAC Name

2-(1-bromoethyl)-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(8)7-6(2)9-3-4-10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGGCBMLJHRCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.